N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
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Overview
Description
N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbazole-1,4-dione derivatives, amine derivatives, and various substituted carbazole compounds .
Scientific Research Applications
N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. It can also interact with DNA, causing changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazole
- N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- (2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine
Uniqueness
N-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h1-3,6-7,10-12,22H,4-5,8-9,13H2,(H,21,23) |
InChI Key |
VUHSOOSOELYTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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